molecular formula C25H44O3 B1251109 Kotomolide B

Kotomolide B

Cat. No. B1251109
M. Wt: 392.6 g/mol
InChI Key: KQAGPGQSRKEAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kotomolide B is a natural product found in Cinnamomum kotoense with data available.

Scientific Research Applications

Anticancer Activity in Lung Cancer Cells

Kotomolide A (a compound related to Kotomolide B) has shown significant anticancer effects in human non-small cell lung cancer cells, A549. The study found that Kotomolide A effectively inhibited cell growth by inducing G2/M phase arrest and apoptosis. This effect was linked to the activation of the ATM/p53 pathway and the mitochondrial apoptotic pathway, suggesting a critical role for ATM and p53 in the drug-induced effects (Chung-Yi Chen et al., 2008).

Anticancer Effects in Breast Cancer Cells

Another study on Kotomolide A demonstrated selective antiproliferative effects in human breast cancer cell lines MCF-7 and MDA-MB-231, without toxicity to normal mammary epithelial cells. The treatment was associated with G2/M phase arrest, triggering of the mitochondrial and DR5 apoptotic pathways, and was dependent upon ROS generation and JNK activation. This study indicates the potential of Kotomolide A in breast cancer chemotherapy (P. Kuo et al., 2008).

Apoptosis in Human HeLa Cells

Research on Kotomolide B, specifically, revealed its ability to induce significant cell death in human HeLa cells. The compound initiated apoptotic-related DNA damage and increased intracellular H2O2 and nitric oxide. This study highlighted the potential of Kotomolide B as an apoptotic agent in cancer treatment (Ching-Hsein Chen et al., 2006).

properties

Product Name

Kotomolide B

Molecular Formula

C25H44O3

Molecular Weight

392.6 g/mol

IUPAC Name

3-(1-methoxynonadecyl)-5-methylidenefuran-2-one

InChI

InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(27-3)23-21-22(2)28-25(23)26/h21,24H,2,4-20H2,1,3H3

InChI Key

KQAGPGQSRKEAQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C1=CC(=C)OC1=O)OC

synonyms

kotomolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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